![molecular formula C15H13ClN2O B12629574 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-08-0](/img/structure/B12629574.png)
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a chloro-substituted benzo[h]isoquinolinone core with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Bischler-Napieralski reaction can be employed to form the isoquinolinone core, followed by chlorination and subsequent introduction of the aminoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone: A closely related compound with similar structural features but lacking the chloro and aminoethyl groups.
Tetrahydroisoquinoline: Another related compound with a reduced isoquinoline core.
Uniqueness
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and aminoethyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
919291-08-0 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-(2-aminoethyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19) |
InChI Key |
XDMXXMGSHKFEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


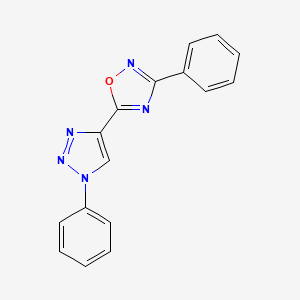

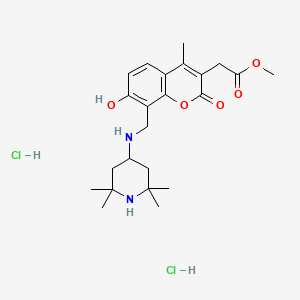
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
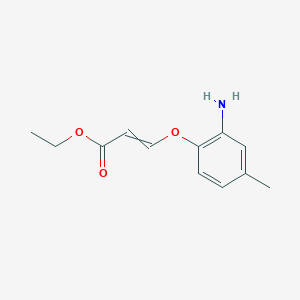
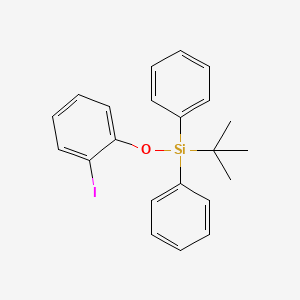
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
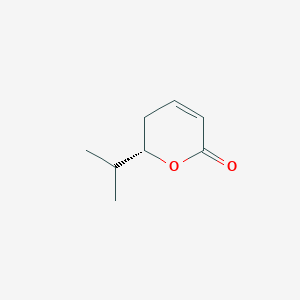
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
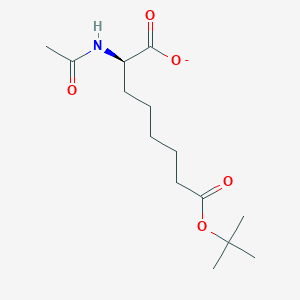
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
